N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately . The compound is classified as a thiadiazole derivative, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide belongs to the class of thiadiazole derivatives. This class is characterized by the presence of a thiadiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen atoms—which contributes to the biological activity of these compounds .
The synthesis of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide typically involves several steps:
Common reagents used in the synthesis include:
The reaction conditions often require controlled temperatures and solvents to ensure high yields and purity of the final product.
The molecular structure of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide can be represented using various chemical notation systems:
InChI=1S/C16H20N4O2S2/c1-3-4-5-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21)This string provides a unique identifier for the compound's structure.
The compound has a melting point that varies based on purity but generally falls within a range suitable for laboratory applications. Its solubility characteristics are also critical for its application in biological studies.
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications in research.
The mechanism of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide involves interaction with specific molecular targets within biological systems:
Ongoing research aims to elucidate these mechanisms further to understand how this compound can be utilized therapeutically .
Molecular docking studies suggest that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide binds effectively to active sites of target enzymes or receptors .
Key physical properties include:
Chemical properties include:
Relevant data from chemical databases confirm these characteristics .
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide has potential applications in various scientific fields:
Research continues to explore its full potential and broaden its applications within these domains .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5